L-Norvaline, 5-(phosphonooxy)-

Description

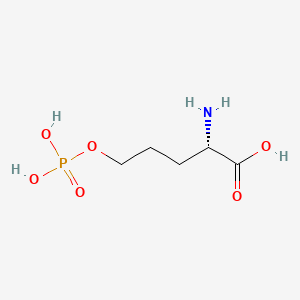

Structure

3D Structure

Properties

CAS No. |

83646-63-3 |

|---|---|

Molecular Formula |

C5H12NO6P |

Molecular Weight |

213.13 g/mol |

IUPAC Name |

(2S)-2-amino-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C5H12NO6P/c6-4(5(7)8)2-1-3-12-13(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |

InChI Key |

ANNFZPDDNFUKRM-BYPYZUCNSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)COP(=O)(O)O |

Canonical SMILES |

C(CC(C(=O)O)N)COP(=O)(O)O |

Origin of Product |

United States |

Enzymatic Interactions and Catalytic Mechanisms

Role as an Enzyme Substrate

The structural characteristics of L-Norvaline, 5-(phosphonooxy)-, particularly its linear five-carbon side chain and the terminal phosphonooxy group, suggest it can act as a substrate for specific classes of enzymes.

Opine dehydrogenases (ODHs) are a family of NAD(P)H-dependent enzymes that catalyze the reversible reductive condensation of an α-keto acid with an L-amino acid. plos.orgnih.gov The substrate specificity of these enzymes is diverse, with different family members showing preferences for various amino acid and keto acid pairs. nih.govresearchgate.net For instance, certain ODHs prefer polar, negatively charged amino acids. nih.gov

The compound N-[1-(R)-(carboxyl)ethyl]-(S)-norvaline is an opine, and its corresponding dehydrogenase, N-(1-D-carboxyethyl)-L-norvaline dehydrogenase, has been structurally characterized, providing insights into the catalytic machinery. nih.gov The active site contains conserved residues that determine substrate binding and specificity. nih.gov

Given that some opine dehydrogenases exhibit a preference for polar and negatively charged side chains, the phosphonooxy group of L-Norvaline, 5-(phosphonooxy)- would likely play a significant role in its recognition and binding. nih.gov The negatively charged phosphonooxy group could potentially interact with positively charged residues in the active site, influencing the enzyme's affinity for this substrate. While direct studies on the interaction of ODHs with phosphonooxy-containing substrates are scarce, the known specificity for other charged amino acids suggests that L-Norvaline, 5-(phosphonooxy)- could be a substrate for a subset of these enzymes.

The metabolism of arginine, proline, and ornithine are interconnected pathways originating from glutamate (B1630785). wikipedia.orgnih.gov L-norvaline, as an analog of other amino acids, has been shown to interact with enzymes in these pathways. lifetein.comlifetein.com

Arginine Biosynthesis: L-norvaline is known to be a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to L-ornithine and urea. lifetein.comlifetein.com This inhibition increases the bioavailability of L-arginine for other metabolic processes. lifetein.com The introduction of a 5-(phosphonooxy) group could modulate this interaction. The larger, negatively charged group might alter the binding affinity for the active site of arginase compared to L-norvaline.

Proline and Ornithine Biosynthesis: Proline is synthesized from glutamate via glutamate-5-semialdehyde and 1-pyrroline-5-carboxylic acid. wikipedia.org Ornithine can also be derived from glutamate-5-semialdehyde. wikipedia.org Analogs of amino acids can sometimes act as substrates or inhibitors for the enzymes in these pathways. For example, 5-nitro-L-norvaline, an analog of L-glutamate, has been shown to inactivate certain pyridoxal (B1214274) 5'-phosphate-dependent transaminases. nih.gov It is plausible that L-Norvaline, 5-(phosphonooxy)- could interact with enzymes such as ornithine aminotransferase, potentially acting as a substrate or inhibitor, thereby influencing the flux through these interconnected metabolic routes.

The kinetic parameters of an enzyme-substrate interaction, namely the Michaelis constant (K_m) and the maximum velocity (V_max), quantify the affinity of the enzyme for the substrate and the catalytic efficiency. For L-Norvaline, 5-(phosphonooxy)-, these parameters would depend on the specific enzyme .

In the context of opine dehydrogenases, a steady-state kinetic analysis would reveal the enzyme's specificity for L-Norvaline, 5-(phosphonooxy)- compared to other amino acids and keto acids. researchgate.net For enzymes in amino acid biosynthesis, kinetic studies would elucidate whether the compound acts as a substrate or an inhibitor and with what potency. The determination of these kinetic constants is crucial for understanding the physiological relevance of these enzymatic interactions.

Interactive Table: Hypothetical Kinetic Parameters for an Opine Dehydrogenase with Various Amino Acid Substrates

| Substrate | Assumed K_m (mM) | Assumed Relative V_max (%) |

| L-Arginine | 0.5 | 100 |

| L-Norvaline | 1.2 | 75 |

| L-Norvaline, 5-(phosphonooxy)- | 0.8 | 90 |

| L-Glutamate | 2.5 | 40 |

This table presents hypothetical data to illustrate how the kinetic parameters might vary for an opine dehydrogenase with different substrates. The values for L-Norvaline, 5-(phosphonooxy)- are speculative and would need to be determined experimentally.

Mechanisms of Enzymatic Inhibition

The phosphonooxy group in L-Norvaline, 5-(phosphonooxy)- makes it a candidate for enzyme inhibition, particularly for enzymes that process phosphorylated substrates or those with active sites that can accommodate the charged phosphonooxy moiety.

Phosphonates are known to be effective enzyme inhibitors because they can act as stable mimics of phosphate (B84403) esters or carboxylates. nih.gov The carbon-phosphorus bond in phosphonates is resistant to hydrolysis, making them stable analogs of otherwise labile phosphate-containing molecules. nih.govresearchgate.net Phosphonic acids have also been studied as mimics of the tetrahedral transition states of reactions catalyzed by enzymes like peptidases and lipases. researchgate.net

The phosphonooxy group of L-Norvaline, 5-(phosphonooxy)- can be considered a phosphate ester mimic. nih.gov This allows it to potentially inhibit enzymes that have phosphate esters as substrates. The mechanism of inhibition often involves the phosphono-group binding to the active site and mimicking either the substrate or the transition state of the enzymatic reaction. nih.govnih.gov

Enzyme inhibition can be broadly classified as reversible or irreversible. psiberg.com Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, and can be further categorized as competitive, non-competitive, or uncompetitive. psiberg.comfiveable.me Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. youtube.comlibretexts.org

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site, preventing the substrate from binding. libretexts.org L-norvaline itself acts as a competitive inhibitor of arginase. lifetein.comlifetein.com It is plausible that L-Norvaline, 5-(phosphonooxy)- could act as a competitive inhibitor for enzymes that recognize substrates with similar structures.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic activity without preventing substrate binding. fiveable.melibretexts.org The bulky and charged phosphonooxy group could potentially bind to an allosteric site on certain enzymes.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. psiberg.comlibretexts.org This type of inhibition is more common in multi-substrate reactions. fiveable.me

Irreversible Inhibition: Some inhibitors, known as suicide inhibitors, are processed by the enzyme's catalytic machinery, but are converted into a reactive intermediate that then covalently modifies and inactivates the enzyme. youtube.com While there is no direct evidence, the unique chemical nature of the phosphonooxy group could potentially participate in such a mechanism with specific enzymes.

Interactive Table: Summary of Potential Inhibition Types by L-Norvaline, 5-(phosphonooxy)-

| Type of Inhibition | Binds to | Effect on K_m | Effect on V_max |

| Competitive | Active Site | Increases | Unchanged |

| Non-competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

An article on the chemical compound "L-Norvaline, 5-(phosphonooxy)-" cannot be generated at this time. Extensive searches for scientific literature and data regarding the enzymatic interactions, inhibitory effects, allosteric modulation, and cofactor requirements of this specific compound have yielded no results.

The available research primarily focuses on the related compound L-Norvaline and its role as an inhibitor of arginase. However, there is no information available for the "5-(phosphonooxy)-" derivative specified in the request. Therefore, the sections on "Specificity and Potency of Inhibitory Effects on Target Enzymes," "Allosteric Modulation of Enzyme Function," and "Cofactor Requirements and Interactions in Enzymatic Reactions" cannot be addressed for L-Norvaline, 5-(phosphonooxy)-.

Without any data on the specified compound, it is not possible to create the requested scientifically accurate and informative article with the required data tables and detailed research findings.

An article on the chemical compound "L-Norvaline, 5-(phosphonooxy)-" cannot be generated at this time due to a lack of available scientific information on this specific phosphorylated variant. Extensive searches did not yield specific data regarding its metabolic pathway integration, role in amino acid biosynthesis, or its involvement in broader metabolic and energetic processes.

The provided outline requires detailed, scientifically accurate content for the following sections, none of which can be addressed with the currently available information:

Metabolic Pathway Integration and Biological Significance

Metabolic Pathway Integration and Biological Significance

Potential Linkages to Cellular Energetics and Phosphate (B84403) Metabolism

Information in the public domain primarily focuses on the non-phosphorylated form, L-Norvaline, and its role as an arginase inhibitor, which influences nitric oxide production. However, it is not scientifically appropriate to extrapolate these findings to the 5-(phosphonooxy)- derivative without direct evidence. The phosphorylation at the 5-position would significantly alter the molecule's chemical properties and likely its biological activity and metabolic fate.

Without dedicated research on "L-Norvaline, 5-(phosphonooxy)-", any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific biochemical roles of this compound.

Structural Biology and Molecular Recognition

Conformational Analysis and Stereochemical Considerations of the Compound

The introduction of a phosphonooxy group at the 5-position of L-norvaline significantly alters its conformational landscape and stereochemical properties compared to its parent molecule. L-norvaline itself, an isomer of valine, possesses a flexible n-propyl side chain. The stereochemistry at the α-carbon is of the L-configuration, which is the common form for naturally occurring amino acids.

The addition of the bulky and negatively charged phosphonooxy group at the terminus of the side chain introduces several key considerations:

Rotational Freedom: The C-C bonds within the n-propyl side chain allow for considerable rotational freedom. However, the steric hindrance and electrostatic repulsion from the phosphonooxy group will likely favor extended conformations to minimize intramolecular clashes.

Chirality: While the primary chiral center remains the α-carbon (L-configuration), the potential for creating new stereocenters exists if the synthesis is not stereospecific. However, typical synthetic routes from L-norvaline would preserve the original stereochemistry.

Influence of pH: The phosphate (B84403) group has multiple ionizable protons, meaning its charge state (and thus its electrostatic influence) will be dependent on the surrounding pH. This will, in turn, affect the preferred conformation of the side chain.

Molecular Interactions within Enzyme Active Sites and Binding Pockets

The phosphonooxy group is the primary determinant of how L-Norvaline, 5-(phosphonooxy)- interacts within an enzyme's active site. Enzymes that recognize phosphorylated substrates typically possess highly specialized binding pockets designed to accommodate the phosphate moiety. Key interactions would likely include:

Salt Bridges: The negatively charged phosphate group is poised to form strong ionic interactions (salt bridges) with positively charged amino acid residues such as arginine and lysine, which are commonly found in phosphate-binding sites. youtube.com

Hydrogen Bonding: The oxygen atoms of the phosphonooxy group can act as hydrogen bond acceptors, while the hydroxyl groups (depending on the pH) can act as hydrogen bond donors. These interactions with polar amino acid side chains (e.g., serine, threonine, tyrosine) and the peptide backbone are crucial for stabilizing the ligand in the active site. nih.gov

Coordination with Metal Ions: Many phosphate-recognizing enzymes are metalloenzymes, utilizing divalent metal ions like Mg²⁺ or Mn²⁺ to coordinate with the phosphate group and assist in catalysis or substrate binding. nih.gov

Computational Modeling of Ligand-Protein Complexes

In the absence of empirical structural data, computational modeling provides a powerful avenue for predicting and understanding the behavior of L-Norvaline, 5-(phosphonooxy)- in complex with a target enzyme.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For L-Norvaline, 5-(phosphonooxy)-, docking simulations could be employed to:

Identify Potential Binding Poses: Determine the most energetically favorable conformation and orientation of the compound within an enzyme's active site.

Estimate Binding Affinity: Calculate a theoretical binding free energy (ΔG), which provides an estimation of the strength of the ligand-protein interaction. numberanalytics.com A lower ΔG suggests a higher binding affinity. nih.gov

Analyze Key Interactions: Visualize and quantify the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) that contribute to binding.

A hypothetical docking study would likely show the phosphonooxy group anchored in a phosphate-binding loop, with the norvaline side chain occupying a hydrophobic sub-pocket.

Molecular Dynamics Simulations for Conformational Changes and Stability

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, simulating its movement and conformational changes over time. researchgate.net For a complex of an enzyme with L-Norvaline, 5-(phosphonooxy)-, MD simulations could reveal:

Stability of the Binding Pose: Assess whether the initial docked pose is stable over time or if the ligand undergoes significant conformational shifts.

Conformational Flexibility: Analyze the flexibility of both the ligand and the protein's active site residues upon binding. unirioja.es

Solvent Effects: Explicitly model the role of water molecules in mediating ligand-protein interactions.

Induced Fit vs. Conformational Selection: Provide insights into whether the enzyme active site changes shape to accommodate the ligand (induced fit) or if the ligand binds to a pre-existing conformation of the enzyme (conformational selection). unirioja.es

Structural Basis of Enzyme Specificity and Catalysis with Phosphorylated Substrates

The specificity of an enzyme for a phosphorylated substrate like L-Norvaline, 5-(phosphonooxy)- is determined by the precise three-dimensional arrangement of amino acids in its active site. sigmaaldrich.com The architecture of the active site creates a chemical environment that is complementary to the substrate in terms of shape, size, and charge distribution.

For an enzyme to specifically recognize and act upon L-Norvaline, 5-(phosphonooxy)-, its active site would likely feature:

A "Phosphate Bowl": A conserved motif of positively charged and polar residues that specifically accommodates the phosphonooxy group. The interactions within this bowl are often the primary driver of binding energy.

A Hydrophobic Channel: A pocket lined with nonpolar residues that fits the n-propyl side chain of the norvaline moiety. The length and shape of this channel would contribute to the specificity for norvaline over other amino acids.

Catalytic Residues: If the enzyme is catalytic, specific amino acids (e.g., histidine, aspartate, glutamate) would be positioned to facilitate the chemical reaction, such as the transfer or hydrolysis of the phosphate group. youtube.com

The addition of a phosphate group can significantly alter the chemical properties of an amino acid, making it more chemically active. nih.gov This change is fundamental to the regulatory role of phosphorylation in cellular processes. nih.gov

Synthetic Methodologies and Chemical Biology Applications

Enzymatic Synthesis of (2S)-2-amino-5-phosphonooxypentanoic Acid and Analogs

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing chiral amino acids and their derivatives.

Biocatalytic Approaches and Enzyme Engineering for Enhanced Production

Biocatalytic methods for producing the precursor, L-norvaline, have been a primary focus. A notable approach is the multi-enzymatic resolution of a racemic mixture of DL-norvaline. researchgate.net This system employs a cascade of enzymes to achieve a high yield of the desired L-enantiomer.

One such system utilizes three key enzymes:

D-amino acid oxidase (DAAO): This enzyme selectively oxidizes D-norvaline from the DL-norvaline substrate into its corresponding keto acid, 2-oxo-pentanoic acid.

Leucine (B10760876) dehydrogenase (LeuDH): This enzyme then catalyzes the asymmetric reduction of the keto acid intermediate to L-norvaline. This step requires a cofactor, typically NADH, which is oxidized to NAD+.

Formate (B1220265) dehydrogenase (FDH): To make the process economically viable, an NADH regeneration system is essential. FDH is used to catalyze the oxidation of formate, which in turn reduces NAD+ back to NADH, allowing the cycle to continue. researchgate.net

Additionally, catalase is often added to the mixture to decompose the hydrogen peroxide byproduct generated during the D-norvaline oxidation step, which could otherwise inhibit enzyme activity. researchgate.net Through strategies like fed-batch processing and optimization of enzyme ratios, this multi-enzyme system has achieved high yields of L-norvaline (e.g., 61.09 g/L) with excellent enantiomeric purity. researchgate.net

The subsequent phosphorylation of the 5-hydroxy group of a suitable precursor, like 5-hydroxy-L-norvaline, could be achieved using protein kinases. Protein kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a substrate. wikipedia.orgyoutube.com While serine, threonine, and tyrosine are the most common amino acids to be phosphorylated in nature, the principle of enzymatic phosphorylation can be applied to other hydroxyl-containing amino acids. nih.govyoutube.com Enzyme engineering can be employed to enhance the activity and substrate specificity of these kinases for non-canonical amino acids.

Stereoselective Synthesis for Chiral Purity

Achieving high chiral purity is paramount for the biological application of amino acid derivatives. The enzymatic methods described above are inherently stereoselective. The use of D-amino acid oxidase ensures that only the D-enantiomer is converted to the keto acid, leaving the L-enantiomer untouched. Subsequently, the stereospecificity of leucine dehydrogenase ensures the production of L-norvaline from the keto acid with an enantiomeric excess often exceeding 99%. researchgate.net

Recent advancements in biocatalysis have explored the merger of different catalytic strategies to achieve stereoselectivity. One innovative approach combines photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis. nih.govnih.gov This synergistic method allows for the synthesis of valuable non-canonical amino acids. By using engineered PLP-dependent enzymes, it is possible to control the stereochemistry at the α-carbon, enabling the production of either the L- or D-enantiomer in a catalyst-controlled manner. nih.gov This type of radical biocatalysis represents a powerful platform for accessing amino acids with high stereochemical fidelity. nih.gov

Chemical Synthesis of Phosphono-Amino Acid Derivatives

Chemical synthesis provides a versatile platform for producing a wide array of phosphono-amino acid derivatives, including those that are not accessible through biological routes.

Strategies for Phosphonopeptide Synthesis and Modification

Phosphonopeptides are analogs of natural peptides where an amide bond is replaced by a more stable phosphonate (B1237965) or phosphonamidate linkage. mdpi.com Several synthetic strategies have been developed to create these molecules.

Key methods for forming the phosphonamidate bond in phosphonopeptides include:

Phosphonylation with phosphonochloridates: This is a common method for forming the P-N bond.

Condensation with coupling reagents: Various coupling agents can facilitate the reaction between a phosphonic acid and an amine.

Phosphinylation followed by oxidation: This two-step process is another route to the desired phosphonamidate. mdpi.com

A particularly efficient approach is the pseudo-four-component condensation reaction. This method involves the reaction of amides, aldehydes, alkyl dichlorophosphites, and amino/peptide esters to simultaneously construct the aminoalkylphosphonic acid and form the phosphonamidate bond. mdpi.com

For the synthesis of phosphonodepsipeptides, which contain a phosphonate ester linkage, strategies include:

The phosphonylation of hydroxy esters with phosphonochloridates.

Condensation of phosphonic monoesters with hydroxy esters.

Alkylation of phosphonic monoesters. researchgate.net

Methods for Incorporating Phosphonooxy Moieties into Amino Acid Scaffolds

The introduction of a phosphonooxy group [(HO)₂P(O)O-] onto an amino acid scaffold requires careful selection of synthetic routes and protecting groups. A common strategy involves the phosphorylation of a hydroxyl group on the amino acid side chain.

One approach is the direct installation of the phosphate group using a suitable phosphate donor. However, the resulting phosphoric acid monoesters can be challenging to purify. researchgate.net An alternative involves using protected phosphonate esters. For example, treatment with phosphorus (V) oxychloride (POCl₃) in the presence of a sacrificial alcohol can generate phosphate esters that are easier to handle, though they typically require a subsequent deprotection step. researchgate.net

A versatile method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction . This one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602), often catalyzed by an acid or base. frontiersin.org Another significant method is the Pudovik reaction , which involves the base-catalyzed hydrophosphonylation of aldehydes to form hydroxyphosphonates. frontiersin.org

The table below summarizes some common chemical reactions for synthesizing phosphonate and aminophosphonate compounds.

| Reaction Name | Description | Key Reactants |

| Kabachnik-Fields Reaction | A three-component condensation to form α-aminophosphonates. frontiersin.org | Amine, Carbonyl Compound, Dialkyl Phosphite |

| Pudovik Reaction | Base-catalyzed hydrophosphonylation of aldehydes. frontiersin.org | Aldehyde, Dialkyl Phosphite, Base |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. | Trialkyl Phosphite, Alkyl Halide |

Design and Synthesis of Labeled Probes for Biochemical Studies

To study the biological roles and interactions of L-Norvaline, 5-(phosphonooxy)- and its analogs, labeled probes are indispensable tools. These probes can be fluorescently or radioactively tagged to enable their detection and quantification in biochemical assays and cellular imaging.

The design of a labeled probe involves attaching a reporter group (e.g., a fluorophore or radioisotope) to the core molecule without significantly altering its biological activity. For phosphono-amino acids, the label can be incorporated in several ways.

Fluorescent Probes: Fluorescent dyes can be conjugated to the amino acid derivative, often via a linker. nih.gov The choice of fluorophore is critical, with near-infrared (NIR) dyes being particularly useful for in vivo imaging due to reduced tissue autofluorescence. nih.gov Unnatural amino acids that are inherently fluorescent are also being developed. For instance, tryptophan analogs that emit in the visible spectrum have been created for use in biological spectroscopy and microscopy where a small reporter is needed. pnas.org

Radiolabeled Probes: Radiolabeling involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or gallium-68 (B1239309) (⁶⁸Ga), into the molecule. frontiersin.orgnih.gov For example, in studies of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5), the tritiated radioligand [³H]-L-glutamate was used in competitive binding assays to determine the affinity of the new compounds for their target receptors. nih.gov Similarly, bisphosphonates have been radiolabeled with ⁶⁸Ga to create imaging agents for detecting calcium mineral deposits in vivo. frontiersin.org

The table below outlines different labeling strategies and their applications.

| Label Type | Example Isotope/Molecule | Application |

| Fluorescent | Fluorescein (FAM), Near-Infrared (NIR) Dyes | Cellular imaging, Fluorescence Resonance Energy Transfer (FRET) studies nih.govnih.gov |

| Radiolabeled | Tritium (³H), Gallium-68 (⁶⁸Ga) | Receptor binding assays, Positron Emission Tomography (PET) imaging frontiersin.orgnih.gov |

of L-Norvaline, 5-(phosphonooxy)-

The non-proteinogenic amino acid L-Norvaline, 5-(phosphonooxy)- presents a unique chemical structure with potential for diverse applications in chemical biology. Its synthesis and utility in biological systems, particularly for metabolic studies and interaction analyses, are of significant interest. This article explores the synthetic strategies for this compound and its applications in isotopic labeling and affinity tagging.

Synthetic Methodologies

The synthesis of L-Norvaline, 5-(phosphonooxy)- is not directly reported in the literature, necessitating a multi-step approach. A plausible synthetic route involves the initial synthesis of a precursor, 5-hydroxy-L-norvaline, followed by a selective phosphorylation of the terminal hydroxyl group.

A divergent, enantioselective synthetic strategy starting from (S)-allylglycine can yield various non-proteinogenic amino acids, including 5-hydroxy-4-oxo-L-norvaline. nih.gov Further chemical modifications would be required to obtain the desired 5-hydroxy-L-norvaline. Another approach involves the biosynthesis of 5-hydroxy-4-oxo-L-norvaline (HON) in Streptomyces akiyoshiensis, which utilizes aspartate as a four-carbon precursor. cdnsciencepub.com Chemical synthesis has also been employed to confirm the structure of HON. cdnsciencepub.com The production of 5-hydroxy-L-norvaline has also been identified in pyridoxine-starved cultures of Escherichia coli B. nih.gov

Once 5-hydroxy-L-norvaline is obtained, the subsequent step is the phosphorylation of the primary alcohol. The phosphorylation of hydroxy amino acids is a well-established chemical transformation. researchgate.netresearchgate.net Various phosphorylating agents can be employed, such as diisopropyl phosphite (DIPPH) in an Atherton-Todd reaction, to achieve the desired phosphomonoester. researchgate.net Careful protection of the amino and carboxylic acid functionalities of the 5-hydroxy-L-norvaline precursor would be essential to ensure selective phosphorylation at the hydroxyl group.

A proposed synthetic scheme is outlined in the table below:

| Step | Description | Starting Material | Key Reagents and Conditions | Product |

| 1 | Synthesis of 5-hydroxy-L-norvaline | (S)-allylglycine or suitable precursor | Multi-step synthesis involving protection, oxidation, and deprotection steps. | 5-hydroxy-L-norvaline |

| 2 | Protection of Amino and Carboxyl Groups | 5-hydroxy-L-norvaline | Boc-anhydride for N-protection, and esterification for C-protection. | N-Boc-5-hydroxy-L-norvaline methyl ester |

| 3 | Phosphorylation | Protected 5-hydroxy-L-norvaline | Phosphorylating agent (e.g., dibenzyl phosphoramidite), activator (e.g., tetrazole), followed by oxidation. | N-Boc-L-Norvaline, 5-(dibenzyloxyphosphonooxy)- methyl ester |

| 4 | Deprotection | Fully protected L-Norvaline, 5-(phosphonooxy)- | Hydrogenolysis to remove benzyl (B1604629) groups, and acid treatment (e.g., TFA) to remove Boc and methyl ester groups. | L-Norvaline, 5-(phosphonooxy)- |

Chemical Biology Applications

The unique structure of L-Norvaline, 5-(phosphonooxy)- makes it a valuable tool for various chemical biology investigations.

Isotopic Labeling for Metabolic Tracing and Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system. wikipedia.orgtaylorandfrancis.com By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into L-Norvaline, 5-(phosphonooxy)-, researchers can monitor its uptake, metabolism, and incorporation into other biomolecules using techniques like mass spectrometry and NMR spectroscopy. chempep.com

The isotopic label can be introduced during the synthesis of the precursor, 5-hydroxy-L-norvaline. For instance, using isotopically labeled starting materials in the synthetic route would yield a labeled precursor, which can then be phosphorylated to produce the final isotopically labeled L-Norvaline, 5-(phosphonooxy)-. The choice of labeling pattern can be tailored to the specific metabolic pathway under investigation. nih.gov

| Isotopic Labeling Strategy | Labeled Precursor/Reagent | Resulting Labeled Product | Potential Application |

| ¹³C Labeling | [U-¹³C₅]-Glutamic acid (as a precursor for 5-hydroxynorvaline synthesis) | [U-¹³C₅]-L-Norvaline, 5-(phosphonooxy)- | Tracing the entire carbon skeleton through metabolic pathways. |

| ¹⁵N Labeling | ¹⁵NH₄Cl (in bacterial expression systems for precursor synthesis) | [α-¹⁵N]-L-Norvaline, 5-(phosphonooxy)- | Following the nitrogen metabolism of the amino acid. |

| Site-Specific Labeling | [1-¹³C]-Glycine (as a starting material for a specific synthetic route) | [1-¹³C]-L-Norvaline, 5-(phosphonooxy)- | Probing specific enzymatic reactions involving the carboxyl group. |

Fluorescent or Affinity Tagging for Interaction Studies

To visualize the localization of L-Norvaline, 5-(phosphonooxy)- within cells or to identify its binding partners, fluorescent or affinity tags can be attached to the molecule. nih.govupenn.edu This approach allows for the direct observation of the molecule's distribution and facilitates the purification of protein complexes that interact with it. nih.govnih.gov

A fluorescent dye can be covalently attached to the amino or carboxyl terminus of L-Norvaline, 5-(phosphonooxy)-. This is typically achieved by reacting the amino acid with a dye that has a reactive group, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate. nih.govresearchgate.net Alternatively, an affinity tag, such as biotin (B1667282) or a small peptide epitope, can be incorporated for pull-down experiments and subsequent identification of interacting proteins by mass spectrometry. nih.gov

| Tagging Strategy | Tag | Attachment Site | Application |

| Fluorescent Tagging | Fluorescein isothiocyanate (FITC) | α-amino group | Cellular imaging and localization studies. |

| Fluorescent Tagging | Rhodamine B isothiocyanate | α-amino group | Fluorescence polarization assays to study binding interactions. |

| Affinity Tagging | Biotin-NHS ester | α-amino group | Identification of protein binding partners via streptavidin-based affinity purification. |

| Affinity Tagging | Small peptide tag (e.g., FLAG-tag) | C-terminus (via solid-phase peptide synthesis) | Immunoprecipitation and Western blotting to detect the tagged molecule and its interactors. |

Advanced Research Methodologies and Experimental Models

Spectroscopic Techniques for Biochemical Characterization

Spectroscopic methods are indispensable for elucidating the chemical structure and purity of L-Norvaline, 5-(phosphonooxy)- and for studying its interactions with biological molecules at an atomic level.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for probing their interactions. For L-Norvaline, 5-(phosphonooxy)-, both ¹H and ³¹P NMR would be of primary importance.

¹H NMR would provide information about the proton environment within the molecule, allowing for the confirmation of the norvaline backbone structure. Chemical shift perturbations in the ¹H spectrum upon interaction with a target protein, such as an enzyme, can reveal the binding interface. For instance, significant changes in the chemical shifts of the protons adjacent to the phosphonooxy group and along the alkyl chain would suggest their involvement in the binding event.

³¹P NMR is particularly crucial for studying phosphorylated compounds. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, which changes upon protonation, chelation of metal ions, or interaction with a binding partner. nih.gov The pKa of the phosphoryl group can be determined by monitoring the pH dependence of the ³¹P chemical shift. nih.gov In a study of model phosphopeptides, the ³¹P chemical shifts varied significantly with pH, providing insights into the protonation state of the phosphate (B84403) group. nih.gov For L-Norvaline, 5-(phosphonooxy)-, similar pH titration experiments would be essential to understand its charge state under physiological conditions.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide more detailed structural information. HSQC would correlate the phosphorus atom with its directly attached protons, while NOESY would reveal through-space proximities between protons of L-Norvaline, 5-(phosphonooxy)- and those of its binding partner, enabling the modeling of the intermolecular complex.

Table 1: Representative ¹H and ³¹P NMR Chemical Shift Changes Upon Phosphorylation of a Model Peptide

| Residue | Parameter | Unphosphorylated (ppm) | Phosphorylated (ppm) | Change (ppm) |

| Serine | Hα | 4.50 | 4.33 | -0.17 |

| Hβ | 3.85, 3.95 | 4.02, 4.12 | +0.17 | |

| Amide | 8.30 | 8.51 | +0.21 | |

| Threonine | Hα | 4.35 | 3.92 | -0.43 |

| Hβ | 4.20 | 4.23 | +0.03 | |

| Amide | 8.15 | 8.40 | +0.25 | |

| Tyrosine | Hε | 6.85 | 7.11 | +0.26 |

| Amide | 8.05 | 8.03 | -0.02 | |

| Phosphate | ³¹P (pH 4.0) | N/A | 0.6 | N/A |

| ³¹P (pH 8.0) | N/A | 4.9 | N/A |

Note: This table is illustrative and based on data for phosphorylated serine, threonine, and tyrosine residues in model peptides. nih.gov The actual chemical shift changes for L-Norvaline, 5-(phosphonooxy)- would need to be determined experimentally.

Mass Spectrometry-Based Metabolomics and Proteomics for Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). In the context of L-Norvaline, 5-(phosphonooxy)-, MS-based approaches would be critical for its detection in complex biological samples and for understanding its impact on metabolic and signaling pathways.

In metabolomics studies, liquid chromatography-mass spectrometry (LC-MS) could be employed to trace the metabolic fate of L-Norvaline, 5-(phosphonooxy)- within a cellular system. free.fr By comparing the metabolomes of cells treated with and without the compound, researchers could identify metabolic pathways that are perturbed by its presence.

In proteomics, MS is the cornerstone for identifying post-translational modifications, including phosphorylation. rockefeller.edunih.govcreative-proteomics.com While L-Norvaline, 5-(phosphonooxy)- is an exogenous compound, its potential to interact with proteins and influence phosphorylation-dependent signaling cascades could be investigated. For example, a phosphoproteomics approach could be used to assess global changes in protein phosphorylation in response to treatment with the compound. This would involve the enrichment of phosphopeptides from cell lysates, often using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography, followed by LC-MS/MS analysis. creative-proteomics.com The identification of changes in the phosphorylation status of specific proteins would provide valuable clues about the mechanism of action of L-Norvaline, 5-(phosphonooxy)-.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. nih.govwiley.comsielc.comnih.gov For L-Norvaline, 5-(phosphonooxy)-, HPLC would be essential for assessing its purity after synthesis and for quantifying its concentration in various experimental setups.

Given the polar nature of the phosphonooxy group, reversed-phase HPLC with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would likely be suitable separation methods. nih.govwiley.com The choice of the stationary phase and mobile phase composition would be optimized to achieve a sharp, symmetrical peak for the compound, well-resolved from any impurities or starting materials.

For detection, a UV detector might be of limited use unless the molecule contains a chromophore. Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be employed. sielc.com Coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest selectivity and sensitivity for detection and quantification. wiley.com

Table 2: Illustrative HPLC Methods for the Analysis of Phosphorylated/Phosphonated Compounds

| Compound Type | HPLC Mode | Stationary Phase | Mobile Phase Example | Detection |

| Phosphonates | Ion-Pair Reversed-Phase | Polymeric C18 | Bicarbonate buffer (pH 8.3) with tetrabutylammonium (B224687) bromide | UV (after complexation with Fe(III)) |

| Aminophosphonates | HILIC | Amide or Zwitterionic | Acetonitrile/water gradient with ammonium (B1175870) formate (B1220265) | MS |

| Phosphorous and Phosphoric Acids | Anion-Exchange/HILIC | Mixed-mode (e.g., Obelisc N) | Acetonitrile with ammonium formate buffer | ELSD/CAD |

| Amino Bisphosphonates | Ion-Pair | Polymeric | Cetyltrimethylammonium bromide | Fluorescence (post-column derivatization) |

Note: This table provides examples of HPLC conditions used for related compounds and serves as a starting point for method development for L-Norvaline, 5-(phosphonooxy)-. nih.govwiley.comsielc.comnih.gov

In Vitro Experimental Systems for Mechanistic Research

In vitro systems, utilizing purified components outside of a living organism, are crucial for dissecting the specific molecular mechanisms through which L-Norvaline, 5-(phosphonooxy)- exerts its effects.

Recombinant Enzyme Expression and Purification

To study the direct interaction of L-Norvaline, 5-(phosphonooxy)- with a specific enzyme, it is often necessary to produce a large quantity of the pure enzyme. This is typically achieved through recombinant protein expression, where the gene encoding the enzyme of interest is cloned into an expression vector and introduced into a host organism, such as E. coli or yeast. nih.govresearchgate.net

The recombinant enzyme is then overexpressed by the host cells and can be purified to near homogeneity using various chromatographic techniques, such as affinity chromatography (e.g., using a His-tag), ion-exchange chromatography, and size-exclusion chromatography. The purity of the enzyme is assessed by methods like SDS-PAGE. Having a pure, active recombinant enzyme is a prerequisite for detailed kinetic and inhibition studies. nih.govresearchgate.net

Enzyme Kinetic Assays and Inhibition Studies

Enzyme kinetic assays are performed to determine the rate of an enzyme-catalyzed reaction and to understand how this rate is affected by various factors, including the presence of inhibitors. colby.eduqmul.ac.uklibretexts.org If L-Norvaline, 5-(phosphonooxy)- is hypothesized to be an inhibitor of a particular enzyme, its effect on the enzyme's activity would be systematically investigated.

A typical kinetic assay involves mixing the purified enzyme with its substrate and measuring the rate of product formation or substrate consumption over time, often using a spectrophotometer or fluorometer. colby.edunih.gov To determine the mode of inhibition by L-Norvaline, 5-(phosphonooxy)-, the initial reaction rates would be measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data would then be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), and how they are affected by the inhibitor. This analysis would reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

For example, if L-Norvaline, 5-(phosphonooxy)- acts as a competitive inhibitor, it would be expected to bind to the active site of the enzyme, thereby increasing the apparent Km without affecting the Vmax. Conversely, non-competitive inhibition would result in a decrease in Vmax with no change in Km.

Table 3: Hypothetical Kinetic Data for an Enzyme in the Presence of L-Norvaline, 5-(phosphonooxy)- as a Competitive Inhibitor

| Substrate Concentration (mM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (with Inhibitor) |

| 0.1 | 5.0 | 2.9 |

| 0.2 | 8.3 | 5.0 |

| 0.5 | 14.3 | 10.0 |

| 1.0 | 20.0 | 15.4 |

| 2.0 | 28.6 | 23.5 |

Note: This is a hypothetical dataset illustrating the expected trend for competitive inhibition. The actual kinetic parameters would need to be determined experimentally.

Cell-Free Biochemical Reconstitution of Metabolic Pathways

Cell-free biochemical reconstitution offers a powerful bottom-up approach to understanding the metabolic pathways involving L-Norvaline, 5-(phosphonooxy)-. This methodology involves isolating and combining the necessary enzymatic components of a pathway in a controlled in vitro environment, free from the complexities of a living cell. nih.gov This allows for a detailed examination of individual reaction steps, enzyme kinetics, and the identification of metabolic intermediates.

The primary advantage of this system is the ability to precisely control the reaction conditions, including substrate and cofactor concentrations, to dissect the specific enzymatic transformations that L-Norvaline, 5-(phosphonooxy)- may undergo. nih.gov For instance, by incubating L-Norvaline, 5-(phosphonooxy)- with a purified or crude enzyme preparation suspected to be involved in its metabolism, researchers can directly observe its conversion to downstream products. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry can then be employed to identify and quantify the resulting metabolites. researchgate.net

This approach has been instrumental in elucidating complex metabolic pathways, such as those for glycolysis and fatty acid synthesis, by allowing for the step-by-step analysis of each enzymatic reaction. nih.gov A similar strategy could be applied to identify the enzymes responsible for the synthesis or degradation of L-Norvaline, 5-(phosphonooxy)-, providing fundamental insights into its biochemical logic.

Cellular Model Systems for Biological Investigations

To understand the biological role of L-Norvaline, 5-(phosphonooxy)- within a cellular context, various model systems are employed, each offering unique advantages for metabolic and enzymatic research.

Primary cell cultures, particularly primary human hepatocytes (PHHs), are considered a "gold standard" for in vitro metabolic studies as they closely reflect the metabolic capabilities of the human liver. osti.govmdpi.com These cells can be used to investigate the metabolism of L-Norvaline, 5-(phosphonooxy)- in a more physiologically relevant setting than cell-free systems. nih.gov However, a significant challenge with PHHs is the rapid loss of their specialized functions, a process known as dedifferentiation, when cultured in vitro. nih.gov

Despite this limitation, PHHs and other primary cells, such as those derived from the kidney or intestine, provide valuable platforms to study the uptake, metabolism, and potential effects of L-Norvaline, 5-(phosphonooxy)- on cellular pathways. researchgate.netnih.gov For example, by exposing these cells to the compound, researchers can analyze changes in the cellular metabolome and proteome to identify affected pathways. nih.gov

Table 1: Comparison of Primary Hepatocyte Models for Metabolic Research

| Model | Advantages | Disadvantages |

|---|---|---|

| Primary Human Hepatocytes (PHHs) | Gold standard for human liver metabolism studies. osti.govmdpi.com | Limited availability, rapid dedifferentiation in culture. nih.gov |

| Primary Monkey Hepatocytes (PMHs) | Good surrogate for PHHs, useful for preclinical studies. osti.gov | Ethical considerations, potential species differences. osti.gov |

| Genetically Engineered Proliferating Hepatocytes | Overcome the limitation of PHH proliferation. researchgate.netnih.gov | May not fully recapitulate all aspects of in vivo hepatocyte function. researchgate.netnih.gov |

Induced pluripotent stem cells (iPSCs) offer a revolutionary tool for studying human diseases and metabolic pathways in vitro. nih.gov iPSCs can be generated from patient-specific somatic cells and then differentiated into various cell types, including hepatocytes and neurons, providing a renewable source of human cells for research. nih.govnih.gov This technology is particularly valuable for investigating how genetic variations might influence the metabolism of compounds like L-Norvaline, 5-(phosphonooxy)-.

iPSC-derived neurons, for example, have been used to model neurodegenerative diseases and study the underlying molecular mechanisms. nih.gov By differentiating iPSCs into relevant cell types and treating them with L-Norvaline, 5-(phosphonooxy)-, researchers can perform multi-omics analyses (genomics, proteomics, metabolomics) to gain a comprehensive understanding of its effects on cellular function and signaling pathways. nih.gov The metabolic changes during the differentiation of iPSCs to neurons have been characterized, revealing a shift from fatty acid oxidation to glycolysis, which could be a critical factor in the cellular response to L-Norvaline, 5-(phosphonooxy)-. nih.gov

Organoids are three-dimensional (3D) cell culture systems derived from stem cells that self-organize to form structures mimicking the architecture and function of native organs. researchgate.netnih.gov Intestinal organoids, for instance, recapitulate the diverse cell populations of the gut epithelium and provide a sophisticated model to study nutrient metabolism and host-pathogen interactions. nih.gov

These systems offer a more physiologically relevant environment compared to traditional 2D cell cultures, making them ideal for investigating the complex biological pathways that may be influenced by L-Norvaline, 5-(phosphonooxy)-. researchgate.netnih.gov For example, intestinal organoids could be used to study the absorption and metabolism of this compound in the gut, as well as its impact on intestinal cell differentiation and barrier function. nih.gov The ability to co-culture organoids with other cell types, such as immune cells, further enhances their utility in modeling complex biological interactions.

Gene editing technologies, most notably CRISPR-Cas9, have revolutionized the study of metabolic pathways by allowing for precise modifications to the genome of cell lines. numberanalytics.com This powerful tool can be used to knock out, knock in, or modify specific genes to investigate their role in the metabolism of L-Norvaline, 5-(phosphonooxy)-.

By systematically knocking out genes encoding enzymes suspected to be involved in its metabolic pathway, researchers can identify the key players responsible for its synthesis or degradation. numberanalytics.com Conversely, CRISPR-Cas9 can be used to introduce specific mutations to study their impact on enzyme function and, consequently, on the metabolic fate of the compound. nih.govnih.gov This approach allows for the direct validation of hypotheses generated from other experimental models and bioinformatic predictions. researchgate.net For example, if bioinformatic analysis suggests a particular enzyme metabolizes L-Norvaline, 5-(phosphonooxy)-, knocking out the gene for that enzyme should lead to an accumulation of the compound and a decrease in its metabolites.

Table 2: Applications of CRISPR-Cas9 in Metabolic Pathway Analysis

| Application | Description | Reference |

|---|---|---|

| Gene Knockout | Inactivation of a specific gene to study its function in a metabolic pathway. | numberanalytics.com |

| Gene Knock-in | Insertion of a gene or genetic sequence at a specific locus to study its effect. | nih.gov |

| Pathway Reprogramming | Altering a metabolic pathway to produce a desired outcome. | nih.gov |

| Functional Genomics Screens | Systematically disabling all genes in the genome to identify those essential for a specific process. | nih.gov |

Bioinformatic and Systems Biology Approaches

Bioinformatic and systems biology approaches integrate large-scale datasets from "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to construct predictive models of metabolic networks. nih.gov These computational tools are invaluable for analyzing the complex data generated from the experimental models described above and for generating new hypotheses about the function of L-Norvaline, 5-(phosphonooxy)-.

By analyzing the changes in gene expression, protein levels, and metabolite concentrations in cells treated with L-Norvaline, 5-(phosphonooxy)-, researchers can identify the metabolic pathways that are most significantly affected. nih.govnih.gov These pathways can include central carbon metabolism, amino acid metabolism, and lipid metabolism. researchgate.netnih.govisotope.com Furthermore, bioinformatic tools can be used to predict the potential enzymes that might interact with L-Norvaline, 5-(phosphonooxy)- based on its chemical structure and the known substrate specificities of enzymes.

Pathway Mapping and Network Analysis of Metabolic Intermediates

Currently, no studies have been published that map the metabolic pathways involving L-Norvaline, 5-(phosphonooxy)-. Research in this area would theoretically involve the use of techniques such as stable isotope tracing and high-resolution mass spectrometry to follow the transformation of this compound within a biological system. The goal of such studies would be to identify the series of biochemical reactions it undergoes and to place it within the broader context of cellular metabolism.

Network analysis, a computational approach used to understand the complex interactions between metabolites, also has not been applied to L-Norvaline, 5-(phosphonooxy)- due to the lack of foundational metabolic data. If such data were available, network analysis could reveal key connections between this compound and other metabolic pathways, potentially highlighting its biological significance.

Table 1: Hypothetical Metabolic Intermediates of L-Norvaline, 5-(phosphonooxy)-

| Hypothetical Intermediate | Putative Enzyme Class | Potential Pathway |

| L-Norvaline-5-phosphate | Kinase | Amino Acid Metabolism |

| 5-oxo-L-norvaline | Dehydrogenase | Amino Acid Catabolism |

| 2-amino-5-phosphonoxypentanal | Reductase | Polyamine Biosynthesis |

This table is purely illustrative and is not based on experimental data.

Comparative Genomics and Proteomics for Enzyme Identification

The identification of enzymes that act upon L-Norvaline, 5-(phosphonooxy)- has not been a subject of scientific investigation. Comparative genomics, which involves comparing the genomes of different organisms, is a powerful tool for predicting the function of genes, including those that encode enzymes. By identifying genes that are consistently present in organisms capable of metabolizing related phosphonate (B1237965) compounds, researchers could pinpoint candidate enzymes for further study.

Proteomics, the large-scale study of proteins, would be another critical methodology. Techniques such as affinity chromatography using a modified form of L-Norvaline, 5-(phosphonooxy)- as bait could be employed to isolate and identify interacting proteins, including the enzymes responsible for its metabolism. Subsequent analysis using mass spectrometry would then provide the identities of these proteins.

Table 2: Potential Enzyme Families for L-Norvaline, 5-(phosphonooxy)- Metabolism

| Enzyme Family | Putative Function | Rationale |

| Phosphatases | Removal of the phosphonooxy group | Common reaction for phosphorylated molecules |

| Transaminases | Transfer of the amino group | Key step in amino acid metabolism |

| Dehydrogenases | Oxidation of the carbon chain | Catabolic processing of amino acids |

This table represents a theoretical framework and is not based on published research.

Emerging Research Directions and Future Perspectives

Discovery of Novel Enzyme Targets and Substrates for (2S)-2-amino-5-phosphonooxypentanoic Acid.

Future research would need to identify the kinases and phosphatases that act upon or are inhibited by this molecule. A primary research goal would be to determine if (2S)-2-amino-5-phosphonooxypentanoic acid can serve as a substrate for specific protein kinases or if it acts as an inhibitor of phosphatases. High-throughput screening of kinase and phosphatase libraries could reveal potential enzymatic interactors. Subsequent kinetic studies would be essential to characterize the nature and potency of these interactions.

Elucidation of Undiscovered Regulatory Networks Involving Phosphorylated Amino Acids.

Once enzyme targets are identified, the next step would be to investigate the downstream signaling pathways and regulatory networks influenced by the phosphorylation state of L-Norvaline. This could involve phosphoproteomic studies to identify changes in the phosphorylation status of other proteins in response to the presence of (2S)-2-amino-5-phosphonooxypentanoic acid. Such studies could unveil novel signaling cascades or crosstalk between known pathways.

Development of Advanced Chemical Probes for Cellular Pathway Interrogation.

The development of chemical probes based on the structure of (2S)-2-amino-5-phosphonooxypentanoic acid would be a valuable endeavor for studying its biological functions. These probes could include fluorescently labeled analogs for imaging its subcellular localization or biotinylated versions for affinity purification of its binding partners. Such tools would be instrumental in dissecting the specific cellular pathways in which this compound participates.

Interdisciplinary Research Integrating Biochemistry, Structural Biology, and Systems Biology.

A comprehensive understanding of (2S)-2-amino-5-phosphonooxypentanoic acid will necessitate an interdisciplinary approach. Biochemical assays would define its enzymatic interactions. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level insights into how it binds to its targets. Systems biology approaches, integrating experimental data with computational modeling, could then be used to predict the broader physiological consequences of its activity.

Contribution to Understanding Fundamental Biological Processes.

The study of novel phosphorylated amino acids like (2S)-2-amino-5-phosphonooxypentanoic acid has the potential to contribute significantly to our understanding of fundamental biological processes. By exploring its unique properties, researchers may uncover new mechanisms of cellular regulation and signaling that are not apparent from studying the canonical phosphorylated amino acids alone. This could open up new avenues of research in various fields, from basic cell biology to drug discovery.

Q & A

Q. What experimental models are suitable for studying L-Norvaline’s tissue-protective effects?

L-Norvaline’s tissue-protective mechanisms, particularly in ischemia-reperfusion injury, are best studied using acute segmental mesenteric thrombosis models in rodents. For example, Wistar rats subjected to ligation of ileal segmental arteries demonstrated reduced necrosis volume (23.84% vs. 32.39% in controls) via triphenyltetrazolium staining . For neuroprotection, transgenic Alzheimer’s disease (AD) mouse models (e.g., 3xTg-AD mice) are employed, with outcomes assessed via immunohistochemistry, proteomics, and qPCR to quantify beta-amyloid reduction and cognitive improvements .

Q. What biochemical assays validate L-Norvaline’s arginase inhibition and nitric oxide modulation?

Arginase inhibition is measured using enzyme activity assays (e.g., urea production quantification). Nitric oxide (NO) modulation is evaluated via Griess assay for nitrite/nitrate levels or direct NO detection in vascular studies. L-Norvaline’s role in enhancing NO production is linked to its competitive inhibition of arginase, which shifts substrate availability toward nitric oxide synthase (NOS) pathways .

Q. What safety protocols are critical for handling L-Norvaline in laboratory settings?

Key protocols include:

- Ventilation : Use fume hoods to avoid aerosol formation.

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Storage : Keep in airtight containers at room temperature in dry, ventilated areas .

No acute toxicity is reported under standard handling conditions, but in vitro cytotoxicity at high concentrations (>1 mM) warrants caution .

Advanced Research Questions

Q. How can contradictions in L-Norvaline’s toxicity data (in vitro vs. in vivo) be resolved?

Discrepancies arise from concentration-dependent effects:

- In vitro cytotoxicity : Observed at high doses (e.g., mitochondrial dysfunction in cell cultures at 5–10 mM) .

- In vivo safety : No significant toxicity reported in rodent models at therapeutic doses (e.g., 50–100 mg/kg) for metabolic or neuroprotection studies .

Methodological resolution involves dose-response profiling across models and translatability assessments using pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Q. What challenges exist in evaluating L-Norvaline’s multi-system therapeutic effects (e.g., neuroprotection and metabolic regulation)?

Key challenges include:

- Mechanistic overlap : Arginase inhibition affects both neuronal (NO-mediated neuroprotection) and metabolic pathways (e.g., insulin sensitivity, lipid metabolism) .

- Experimental design : Use multi-omics approaches (transcriptomics, metabolomics) to map cross-system interactions.

- Model selection : Combine AD transgenic mice with high-fat-diet-induced metabolic syndrome models to study dual effects .

Q. How does L-Norvaline’s molecular structure influence its dual functionality?

The branched-chain α-amino acid structure enables:

- Arginase binding : Competitive inhibition via mimicry of arginine’s side chain.

- Cell permeability : Enhanced by non-polar methyl groups, facilitating systemic distribution.

Structural analogs (e.g., D-2-aminobutyric acid conjugates) exhibit modified efficacy in nonlinear optical (NLO) applications, highlighting structure-activity relationships .

Q. What methodologies validate L-Norvaline’s nonlinear optical (NLO) properties?

- Crystal growth : Slow evaporation techniques in aqueous solutions yield high-quality single crystals for polarization studies .

- Spectroscopic characterization : UV-Vis, FTIR, and Z-scan techniques quantify third-order NLO susceptibility (χ³) and optical limiting thresholds .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., 3xTg-AD mice), Intervention (L-Norvaline dose), Comparison (vehicle/control), Outcome (cognitive decline reversal) .

- FINER Criteria : Ensure questions are Feasible (e.g., rodent models), Novel (e.g., dual neuro-metabolic effects), and Relevant (therapeutic potential for AD/metabolic syndrome) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.